8-Chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylic acid is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are widely recognized for their applications in medicine, food, catalysts, dyes, materials, refineries, and electronics . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 8-chloroquinoline-2-carboxylic acid.
Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane (DCM) under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . This method offers advantages such as shorter reaction times and higher yields compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
8-Chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
DNA Synthesis Inhibition: The compound inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with topoisomerase IIα, leading to DNA fragmentation and cell death.
Antiviral Activity: The compound interferes with viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-Chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
8-Chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit DNA synthesis and induce apoptosis in cancer cells makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C16H10Cl2N2O2 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
8-chloro-4-(4-chloroanilino)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-9-4-6-10(7-5-9)19-13-8-14(16(21)22)20-15-11(13)2-1-3-12(15)18/h1-8H,(H,19,20)(H,21,22) |
InChI Key |
YHBYQODEJONRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.